NHS ester-PEG7-COOH

Bioconjugation Antibody Labeling PEG Linker Efficiency

Optimizing PROTAC or ADC efficacy requires precise linker length control. Substituting PEG7 with shorter or longer spacers compromises degradation efficiency or conjugation density. - **Functional group:** NHS ester (amine-reactive) + COOH (payload attachment) - **PEG7 spacer:** ~30.8 Å extended length; validated for optimal E3 ligase-target bridging - **Conjugation yield:** 82% (PEG7) vs. 63% (PEG5) in ADC lysine conjugation - **Hydrolysis half-life:** >120 min at pH 7.4 - standard 2-hour reaction window Available for R&D as a heterobifunctional building block.

Molecular Formula C21H35NO13
Molecular Weight 509.5 g/mol
Cat. No. B12408887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHS ester-PEG7-COOH
Molecular FormulaC21H35NO13
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C21H35NO13/c23-18-1-2-19(24)22(18)35-21(27)3-4-28-5-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-20(25)26/h1-17H2,(H,25,26)
InChIKeyFAPMVZPGISSYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHS ester-PEG7-COOH Overview


NHS ester-PEG7-COOH (CAS 2093154-00-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) crosslinker comprising a heptaethylene glycol (PEG7) spacer terminated with an amine-reactive N-hydroxysuccinimide (NHS) ester and a carboxylic acid group . The compound belongs to the NHS-PEG-COOH linker class and is specifically utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and general bioconjugation reagent [1]. With a molecular formula of C21H35NO13 and a molecular weight of 623.60 g/mol, the PEG7 spacer confers high aqueous solubility while the NHS ester enables efficient coupling to primary amines under mild conditions (pH 7-9), forming stable amide bonds . The carboxylic acid terminus remains available for subsequent activation or direct conjugation, making this compound a versatile building block for site-specific protein modification, antibody-drug conjugate (ADC) development, and targeted protein degradation applications .

NHS ester-PEG7-COOH Selection Rationale


Within the NHS-PEG-COOH family, the number of ethylene glycol repeat units (PEGn) is not a trivial interchangeable parameter; it directly governs aqueous solubility, hydrodynamic radius, and the spatial distance between conjugated moieties . Substituting NHS ester-PEG7-COOH with a shorter analog (e.g., PEG4) reduces the spacer arm length, potentially introducing steric hindrance that compromises conjugation efficiency and protein accessibility, while a longer analog (e.g., PEG12) may increase the hydrodynamic volume excessively, altering pharmacokinetic profiles and reducing payload density in ADC or PROTAC constructs . Furthermore, the solubility enhancement provided by PEG7 represents a critical threshold for maintaining hydrophobic payloads in solution; shorter PEG chains often prove insufficient for preventing aggregation of conjugated biomolecules, whereas longer chains may introduce undesirable viscosity or purification challenges . The PEG7 spacer length has been empirically validated to provide an optimal balance between conjugation yield and steric accessibility . Therefore, procurement decisions must be guided by quantitative performance data rather than simple functional equivalence.

NHS ester-PEG7-COOH Performance Data


Conjugation Yield: PEG7 vs. PEG5

In a comparative study evaluating heterobifunctional PEG linkers for antibody conjugation, the PEG7 derivative achieved a coupling yield of 82% ± 6% when conjugated to a model antibody, significantly outperforming the PEG5 derivative which yielded only 63% . The increased yield is attributed to the extended PEG7 spacer arm, which minimizes steric hindrance and enhances accessibility of the reactive NHS ester to surface lysine residues. This direct head-to-head comparison provides quantifiable evidence that PEG7 offers superior conjugation performance relative to shorter PEG analogs.

Bioconjugation Antibody Labeling PEG Linker Efficiency

pH-Dependent NHS Ester Stability

The stability of NHS ester-functionalized PEG linkers is governed by pH-dependent hydrolysis kinetics. A study on PEG-NHS active esters demonstrated that at pH 7.4 (physiological conditions), the hydrolysis half-life exceeds 120 minutes, whereas at pH 9.0, the half-life drops to below 9 minutes [1]. This class-level evidence applies to NHS ester-PEG7-COOH, establishing a practical operational window for conjugation reactions. Procuring NHS ester-PEG7-COOH requires adherence to storage at -20°C under dry conditions to preserve NHS ester integrity prior to use .

Bioconjugation NHS Ester Stability Reaction Kinetics

PEG7 Spacer Length vs. PEG4

NHS ester-PEG7-COOH possesses a molecular weight of 623.60 g/mol and a PEG spacer consisting of seven ethylene glycol repeat units . Based on established PEG chain dimensions, each ethylene glycol unit contributes approximately 4.4 Å to the extended chain length, yielding a theoretical fully extended spacer length of ~30.8 Å for PEG7 compared to ~17.6 Å for PEG4 and ~35.2 Å for PEG8 . This increased separation distance directly impacts the ability to conjugate large biomolecules without steric interference and influences the hydrodynamic radius of the final conjugate.

PEG Linker Spacing Molecular Design Bioconjugation Geometry

Aqueous Solubility Profile

NHS ester-PEG7-COOH is highly soluble in water, DMF, and DMSO, enabling direct dissolution in aqueous conjugation buffers without requiring organic co-solvents that might denature sensitive biomolecules . This contrasts with shorter, more hydrophobic linkers that often require organic solvent pre-dissolution, which can introduce compatibility issues with protein-based conjugation targets. The hydrophilic PEG7 chain imparts sufficient polarity to maintain solubility of the linker and its conjugates in aqueous media, a critical requirement for biological applications [1].

PEG Linker Solubility Aqueous Bioconjugation Formulation

NHS ester-PEG7-COOH Applications


PROTAC Linker Design

The PEG7 spacer in NHS ester-PEG7-COOH provides an optimal length for bridging the E3 ligase ligand and target protein ligand in PROTAC constructs [1]. The spacer length directly influences ternary complex geometry and degradation efficiency; insufficient length prevents simultaneous engagement of both proteins, while excessive length increases conformational entropy and reduces effective molarity. The PEG7 linker, with its ~30.8 Å extended length, represents a validated middle-ground that has been successfully employed in multiple PROTAC development programs . The aqueous solubility conferred by the PEG chain is particularly critical for maintaining hydrophobic warheads in solution during synthesis and biological evaluation.

ADC Payload Attachment

In ADC development, the 82% conjugation efficiency observed for PEG7-based linkers (versus 63% for PEG5) directly impacts the achievable drug-to-antibody ratio (DAR) and the homogeneity of the final product [1]. NHS ester-PEG7-COOH enables site-specific attachment of cytotoxic payloads to lysine residues on the antibody surface, with the extended PEG7 spacer minimizing steric clashes that otherwise limit conjugation density. The carboxylic acid terminus provides a handle for payload attachment or further functionalization, making this linker a versatile intermediate in multi-step ADC synthesis workflows .

Protein PEGylation

NHS ester-PEG7-COOH is employed in the PEGylation of therapeutic proteins, where the PEG7 chain enhances aqueous solubility and reduces immunogenicity of the conjugated protein [1]. The NHS ester group reacts selectively with ε-amino groups of surface-accessible lysine residues, forming stable amide bonds. The extended spacer arm (~30.8 Å) ensures that the PEG chain does not occlude the protein's active site or receptor-binding interface, preserving biological activity while extending circulatory half-life through increased hydrodynamic volume. The hydrolysis half-life data (>120 min at pH 7.4) informs conjugation protocol design, recommending reaction completion within 2 hours at physiological pH to maximize yield .

Technical Documentation Hub

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